Cas no 851949-47-8 (ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate
- F0641-0323
- 851949-47-8
- AKOS024590210
- ethyl 3-(4-fluorophenyl)-5-[(2-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
- ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- AB00684732-01
- Thieno[3,4-d]pyridazine-1-carboxylic acid, 3-(4-fluorophenyl)-3,4-dihydro-5-[(2-nitrobenzoyl)amino]-4-oxo-, ethyl ester
-
- インチ: 1S/C22H15FN4O6S/c1-2-33-22(30)18-15-11-34-20(24-19(28)14-5-3-4-6-16(14)27(31)32)17(15)21(29)26(25-18)13-9-7-12(23)8-10-13/h3-11H,2H2,1H3,(H,24,28)
- InChIKey: SPPBXHUJEKFUBO-UHFFFAOYSA-N
- ほほえんだ: C1(C(OCC)=O)=NN(C2=CC=C(F)C=C2)C(=O)C2=C(NC(=O)C3=CC=CC=C3[N+]([O-])=O)SC=C12
計算された属性
- せいみつぶんしりょう: 482.06963355g/mol
- どういたいしつりょう: 482.06963355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 34
- 回転可能化学結合数: 6
- 複雑さ: 859
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 162Ų
じっけんとくせい
- 密度みつど: 1.54±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 10.61±0.20(Predicted)
ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0641-0323-20μmol |
ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-47-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0641-0323-5mg |
ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-47-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0641-0323-1mg |
ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-47-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0641-0323-3mg |
ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-47-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0641-0323-15mg |
ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-47-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0641-0323-2μmol |
ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-47-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0641-0323-5μmol |
ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-47-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0641-0323-75mg |
ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-47-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0641-0323-20mg |
ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-47-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0641-0323-25mg |
ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-47-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate 関連文献
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylateに関する追加情報
Comprehensive Analysis of Ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851949-47-8)
The compound ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851949-47-8) is a highly specialized heterocyclic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a thieno[3,4-d]pyridazine core, a 4-fluorophenyl group, and a 2-nitrobenzamido substituent, makes it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role as a kinase inhibitor or enzyme modulator, aligning with current trends in targeted therapy development.
In recent years, the demand for fluorinated heterocycles like this compound has surged due to their enhanced metabolic stability and bioavailability. The presence of the 4-fluorophenyl moiety is particularly noteworthy, as fluorination is a key strategy in modern medicinal chemistry to improve drug-like properties. Additionally, the 2-nitrobenzamido group introduces potential for nitroreductase-activated prodrug systems, a hot topic in cancer therapeutics. This dual functionality positions CAS No. 851949-47-8 as a versatile scaffold for structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, the thieno[3,4-d]pyridazine core presents intriguing challenges and opportunities. This fused ring system combines the electronic properties of thiophene and pyridazine, offering unique π-conjugation patterns that could be exploited in optoelectronic materials. The ethyl carboxylate ester at position 1 further enhances the compound's solubility, making it suitable for formulation studies—a frequent search query among pharmaceutical chemists seeking prodrug optimization strategies.
The compound's potential as a bioisostere for purine or pyrimidine analogs has garnered attention in antiviral and antimicrobial research. With growing interest in broad-spectrum therapeutics (a trending topic post-pandemic), researchers are investigating whether modifications to the nitrobenzamido side chain could yield compounds with activity against resistant strains. Computational studies suggest the molecule's planar structure may facilitate intercalation or protein binding, though experimental validation is ongoing.
Stability studies indicate that CAS No. 851949-47-8 requires protection from light due to the nitro aromatic group—a crucial consideration for storage conditions frequently queried by laboratory personnel. Analytical methods like HPLC-UV and LC-MS are typically employed for purity assessment, with the 4-oxo-3H,4H-thieno[3,4-d]pyridazine chromophore providing strong UV absorption at 270-290 nm. These technical details address common search terms related to compound characterization in quality control workflows.
In material science applications, the compound's extended π-system and fluorophenyl dipole moment make it a candidate for organic semiconductors or nonlinear optical materials. Recent publications have highlighted similar thienopyridazine derivatives in organic light-emitting diodes (OLEDs), correlating with industry demand for energy-efficient displays. The ethyl carboxylate group also offers a handle for polymer conjugation, answering frequent queries about small-molecule functionalization techniques.
Patent landscapes reveal that derivatives of this scaffold have been claimed in intellectual property related to protein kinase inhibition—particularly targeting JAK/STAT pathways involved in inflammatory diseases. This connects to trending searches about next-generation immunomodulators. The nitro group's potential for reduction to amino derivatives opens additional avenues for analog synthesis, a technique often searched by medicinal chemists exploring scaffold hopping strategies.
Environmental fate studies of such fluorinated nitroaromatics are limited but increasingly requested by regulatory bodies. The compound's predicted logP (~3.2) suggests moderate lipophilicity, while its heterocyclic core may undergo photodegradation—addressing common concerns about green chemistry in API manufacturing. These aspects align with growing searches for benign-by-design pharmaceuticals.
In conclusion, ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate represents a multifaceted research tool bridging drug discovery and materials science. Its structural features respond to contemporary needs for targeted drug delivery and functional materials, while synthetic accessibility makes it valuable for academic and industrial investigations alike. Further exploration of its structure-property relationships will undoubtedly yield insights applicable across multiple disciplines.
851949-47-8 (ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate) 関連製品
- 2764016-54-6(6-Phenyl-2-[(prop-2-en-1-yloxy)carbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid)
- 15088-90-1(Benzamide,4-(1-methylethyl)-N-phenyl-)
- 1251032-53-7(2-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid)
- 6921-27-3(Propargyl Ether)
- 835897-42-2(N-{4-5-(4-methylphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)
- 2137757-38-9(2H-Benzimidazol-2-imine, 1,3-bis(difluoromethyl)-1,3-dihydro-)
- 2229316-49-6(3-amino-3-(6-fluoropyridin-3-yl)cyclobutan-1-ol)
- 1805657-69-5(Ethyl 4-cyano-2-ethyl-3-methoxyphenylacetate)
- 887344-39-0(2-(4-Fluorophenoxy)PhenylSulfonyl Chloride)
- 2639418-54-3(Tert-butyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate)




